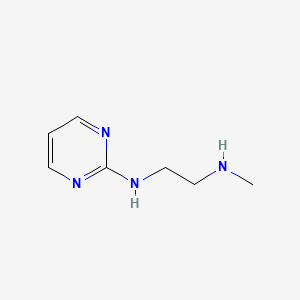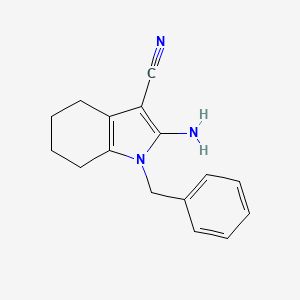
(3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol: is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound is characterized by the presence of a tetrahydrofuran ring substituted with a benzylamino group at the 4-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable tetrahydrofuran derivative with benzylamine. For instance, the reaction of 4-chlorotetrahydrofuran with benzylamine under basic conditions can yield the desired product. Another method involves the reduction of a corresponding benzylamino-substituted tetrahydrofuran-3-one using a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be employed to enhance scalability and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative with a primary amine group.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of benzylamino-substituted tetrahydrofuran-3-one or carboxylic acid derivatives.
Reduction: Formation of tetrahydrofuran derivatives with primary amine groups.
Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be employed in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme-catalyzed reactions. It may also serve as a ligand in the design of enzyme inhibitors .
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the development of new pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and in the optimization of chemical processes .
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity. The hydroxyl group at the 3-position can participate in hydrogen bonding, further stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
trans-4-Amino-tetrahydrofuran-3-ol: This compound lacks the benzyl group and has a primary amine group instead of a benzylamino group.
trans-4-(Methylamino)tetrahydrofuran-3-ol: This compound has a methylamino group instead of a benzylamino group.
Uniqueness: (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s hydrophobicity and can influence its binding interactions with target proteins. This structural feature distinguishes it from other similar compounds and makes it a valuable scaffold for various applications .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(3S,4R)-4-(benzylamino)oxolan-3-ol |
InChI |
InChI=1S/C11H15NO2/c13-11-8-14-7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 |
Clé InChI |
PPYCPKIAXTYTGE-GHMZBOCLSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CO1)O)NCC2=CC=CC=C2 |
SMILES canonique |
C1C(C(CO1)O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8640217.png)












